Anserine

Description

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Caenorhabditis elegans with data available.

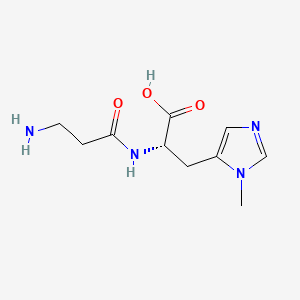

This compound is a dipeptide comprised of a beta-alanine and a methylhistidine that is found in dietary red meat and has antioxidant activity.

A dipeptide containing BETA-ALANINE.

See also: Carnosine (related).

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYIAHXIVFADCU-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CC(C(=O)O)NC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30973950 | |

| Record name | Anserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Anserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000194 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

584-85-0 | |

| Record name | Anserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=584-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-β-alanyl-3-methyl-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDQ4N37UGV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Anserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000194 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

226 - 228 °C | |

| Record name | Anserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000194 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Anserine Biological Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring dipeptide found in high concentrations in the skeletal muscle and brain of many vertebrates.[1] As a methylated derivative of carnosine, this compound exhibits enhanced stability against enzymatic degradation, making it a molecule of significant interest for its potential therapeutic applications, including antioxidant and anti-inflammatory effects.[2] This technical guide provides a comprehensive overview of the this compound biological synthesis pathway, detailing the enzymatic reactions, kinetics, regulatory mechanisms, and key experimental protocols for its study. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in the fields of biochemistry, pharmacology, and drug development.

The Core this compound Biosynthesis Pathway

The synthesis of this compound is a two-step enzymatic process that is intrinsically linked to the biosynthesis of its precursor, carnosine.

Step 1: Carnosine Synthesis

The initial and rate-limiting step in this compound synthesis is the formation of carnosine from its constituent amino acids, β-alanine and L-histidine. This reaction is catalyzed by the enzyme carnosine synthase (CARNS1) , also known as ATP-grasp domain-containing protein 1 (ATPGD1).[3][4] The reaction requires ATP for the activation of β-alanine.

Step 2: this compound Synthesis

Subsequently, this compound is synthesized through the methylation of carnosine. This reaction is catalyzed by carnosine N-methyltransferase (CARNMT1) .[2] CARNMT1 transfers a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of the histidine residue of carnosine, forming this compound and S-adenosyl-L-homocysteine (SAH).[5] The synthesis of this compound is therefore dependent on the prior synthesis of carnosine.[6] Studies in CARNS1 knockout rats have confirmed that in the absence of carnosine synthesis, this compound is not produced.[6]

Enzyme Kinetics and Properties

The efficiency of the this compound synthesis pathway is governed by the kinetic properties of CARNS1 and CARNMT1.

Carnosine Synthase (CARNS1)

CARNS1 belongs to the ATP-grasp family of ligases.[4] The kinetic parameters for human CARNS1 have been determined and are summarized in the table below.

| Substrate | Km (mM) | Vmax (nmol/min/mg) |

| β-alanine | 0.09 | 65.3 |

| L-histidine | 0.37 | 0.76 |

| 4-aminobutanoate | 1.84 | 54.7 |

| L-lysine | 4.67 | 0.61 |

| L-ornithine | 7.66 | 0.28 |

| N-methylhistidine | 24.7 | 0.62 |

| Table 1: Kinetic parameters of human CARNS1.[7] |

Carnosine N-methyltransferase (CARNMT1)

CARNMT1 is a methyltransferase that utilizes SAM as a methyl group donor.[5] The kinetic parameters for human CARNMT1 are presented below.

| Substrate | Km (mM) | kcat (min⁻¹) |

| Carnosine | 4.959 | 0.09 |

| S-adenosyl-L-methionine | 0.053 | 3.57 |

| Table 2: Kinetic parameters of human CARNMT1. |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Carnosine N-methyltransferase (CARNMT1) Activity Assay

This protocol is adapted from a method used for the purification and characterization of chicken carnosine N-methyltransferase.[8]

Objective: To determine the enzymatic activity of CARNMT1 by measuring the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) into carnosine to form this compound.

Materials:

-

Enzyme preparation (e.g., tissue homogenate, purified enzyme)

-

50 mM HEPES buffer, pH 7.5

-

10 mM KCl

-

1 mM EGTA

-

1 mM MgCl₂

-

1 mM DTT

-

20 mM carnosine

-

[³H]SAM (S-(methyl-³H)adenosyl-L-methionine)

-

10% (w/v) HClO₄

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture (final volume 0.11 ml) containing:

-

50 mM HEPES, pH 7.5

-

10 mM KCl

-

1 mM EGTA

-

1 mM MgCl₂

-

1 mM DTT

-

20 mM carnosine

-

1 µM [³H]SAM

-

-

Include blank reactions containing no carnosine to determine background radiation.

-

Initiate the reaction by adding the enzyme preparation.

-

Incubate the reaction mixture at 37°C for 20 minutes.

-

Stop the reaction by adding 0.1 ml of the reaction medium to 0.2 ml of ice-cold 10% (w/v) HClO₄.

-

Centrifuge the samples at 13,000 x g for 10 minutes to pellet precipitated proteins.

-

Apply the supernatant to a Dowex 50-H⁺ column.

-

Wash the column with water to remove unreacted [³H]SAM.

-

Elute the [³H]this compound with 3 M NH₄OH.

-

Add the eluate to a scintillation cocktail and measure radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of [³H]this compound formed per unit time per amount of enzyme.

Quantification of this compound and Carnosine by HPLC-ESI+-MS/MS

This protocol is based on a method for quantifying this compound and carnosine in muscle tissue.[6]

Objective: To accurately measure the concentrations of this compound and carnosine in biological samples using High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry.

Materials:

-

Lyophilized tissue sample

-

0.5 M HClO₄

-

2.1 M KHCO₃

-

Internal standard (e.g., carnosine-d4)

-

HPLC system with an Atlantis HILIC silica column

-

Mass spectrometer with an ESI source

Procedure:

-

Homogenize approximately 5 mg of lyophilized tissue in 0.5 M HClO₄.

-

Vortex for 15 minutes and then centrifuge at 5000 x g for 3 minutes at 4°C.

-

Neutralize the supernatant with 2.1 M KHCO₃.

-

Centrifuge at 5000 x g for 3 minutes at 4°C.

-

Collect the supernatant and add the internal standard.

-

Inject the sample into the HPLC-ESI+-MS/MS system.

-

Separate this compound and carnosine using a gradient elution on a HILIC column.

-

Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Construct a standard curve using known concentrations of this compound and carnosine to determine the absolute concentrations in the samples.

Regulation of the this compound Synthesis Pathway

The synthesis of this compound is regulated at multiple levels, including substrate availability and the expression of the key enzymes.

Substrate Availability

The intracellular concentration of β-alanine is considered the rate-limiting factor for carnosine synthesis.[9] Supplementation with β-alanine has been shown to increase the levels of both carnosine and this compound in muscle tissue.[6] This indicates that the availability of the precursor for the first step of the pathway directly influences the final production of this compound.

Transcriptional Regulation

The expression of the genes encoding CARNS1 and CARNMT1 is subject to transcriptional control.

-

CARNS1: The expression of the CARNS1 gene can be influenced by the availability of its substrates. Ingestion of β-alanine has been shown to significantly increase the mRNA levels of CARNS1 in the vastus lateralis muscle.[10] Furthermore, the transcription factor Nrf2, a master regulator of the cellular antioxidant response, has been implicated in the regulation of carnosine synthesis, suggesting a link between oxidative stress and the production of this protective dipeptide.[11]

-

CARNMT1: The regulation of CARNMT1 gene expression is less well understood. However, knockout studies in mice have revealed that CARNMT1 is essential for embryonic development, indicating that it has critical functions beyond this compound synthesis, potentially through the methylation of other protein substrates.[8][12] This essential role suggests that its expression is tightly regulated.

Hormonal and Other Factors

Hormonal status may also play a role in regulating the this compound synthesis pathway. Studies in mice have shown gender-related differences in muscle this compound content, with males exhibiting higher levels, suggesting a potential regulatory role for androgens like testosterone.[13]

Conclusion

The biological synthesis of this compound is a tightly regulated two-step enzymatic pathway that is crucial for maintaining high concentrations of this important dipeptide in various tissues. A thorough understanding of this pathway, from the kinetics of its enzymes to its complex regulatory networks, is essential for harnessing the therapeutic potential of this compound. This technical guide provides a foundational resource for researchers and professionals, offering detailed protocols and a summary of the current knowledge to facilitate further investigation and drug development efforts targeting this pathway. The continued exploration of the this compound biosynthesis pathway holds promise for the development of novel therapeutic strategies for a range of physiological and pathological conditions.

References

- 1. Biosynthesis of Carnosine and Related Dipeptides in Vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. genecards.org [genecards.org]

- 4. Carnosine synthase - Wikipedia [en.wikipedia.org]

- 5. CARNMT1 [collab.its.virginia.edu]

- 6. This compound is expressed in human cardiac and skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Histidine N1-position-specific methyltransferase CARNMT1 targets C3H zinc finger proteins and modulates RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carnosine and this compound homeostasis in skeletal muscle and heart is controlled by β‐alanine transamination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Links between Serine Biosynthesis Pathway and Epigenetics in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Therapeutic Potential of Carnosine as an Antidote against Drug-Induced Cardiotoxicity and Neurotoxicity: Focus on Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Histidine N1-position-specific methyltransferase CARNMT1 targets C3H zinc finger proteins and modulates RNA metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gender-related differences in carnosine, this compound and lysine content of murine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Anserine as a pH Buffer: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring histidine-containing dipeptide found in the skeletal muscle and brain of various vertebrates.[1] Its physiological role as an intracellular pH buffer is of significant interest, particularly in the context of exercise physiology and conditions associated with cellular acidosis. The imidazole ring of this compound has a pKa of approximately 7.04, positioning it as an effective buffer within the physiological pH range of muscle cells.[2] This technical guide provides an in-depth overview of this compound's function as a pH buffer, presenting key quantitative data, detailed experimental protocols for its study, and visualizations of its metabolic pathway and buffering mechanism.

Biochemical Properties and pH Buffering Mechanism

This compound is a methylated derivative of carnosine, synthesized via the action of carnosine N-methyltransferase (CARNMT1).[2] The key to this compound's buffering capacity lies in the imidazole ring of its 3-methylhistidine residue. With a pKa of 7.04, this ring can accept or donate a proton, thereby resisting changes in intracellular pH, particularly during periods of high metabolic activity and lactic acid production.[1][2] This makes this compound a crucial component of the non-bicarbonate buffering system in muscle tissue.[3]

The buffering action of this compound is particularly relevant in the early stages of acidosis, as its pKa is slightly higher than that of carnosine (pKa ≈ 6.83).[1] This suggests a complementary role for these two dipeptides in maintaining pH homeostasis under varying physiological stresses.

Quantitative Data on this compound

The concentration of this compound varies significantly across species and muscle fiber types. Fast-twitch glycolytic muscle fibers generally exhibit higher concentrations of this compound and carnosine compared to slow-twitch oxidative fibers.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molar Mass | 240.26 g/mol | [2] |

| pKa (imidazole ring) | 7.04 | [1][2] |

Table 2: this compound Concentration in Various Tissues

| Species | Tissue | Concentration | Reference(s) |

| Human | Cardiac Muscle (ventricle) | 10.1 ± 13.4 µmol·kg⁻¹ dry muscle | [5] |

| Human | Skeletal Muscle (m. vastus lateralis) | 158.1 ± 68.5 µmol·kg⁻¹ dry muscle | [5] |

| Rat | Fast-twitch muscle (plantaris, gastrocnemius) | Higher than slow-twitch | [4] |

| Rat | Slow-twitch muscle (soleus) | Lower than fast-twitch | [4] |

| Various Teleost Fish | Skeletal Muscle | This compound is the major HCD component | [6] |

| Molluscs and Crustaceans | Skeletal Muscle | Generally no HCDs detected | [6] |

Signaling and Metabolic Pathways

This compound is synthesized from carnosine through a methylation reaction catalyzed by the enzyme carnosine N-methyltransferase (CARNMT1).[7] This enzyme transfers a methyl group from S-adenosylmethionine (SAM) to the N1 position of the imidazole ring of carnosine, forming this compound and S-adenosylhomocysteine (SAH).[7][8]

The buffering mechanism of this compound involves the protonation and deprotonation of the imidazole ring. During periods of increased acid production (e.g., intense exercise), the imidazole ring accepts a proton (H⁺), thus mitigating a drop in pH.

Experimental Protocols

Quantification of this compound in Muscle Tissue by HPLC-ESI-MS/MS

This protocol is adapted from methodologies used for the quantification of histidine-containing dipeptides in biological samples.

Objective: To accurately measure the concentration of this compound in skeletal or cardiac muscle tissue.

Materials:

-

Lyophilized muscle tissue

-

0.5 M Perchloric acid (HClO₄)

-

2.1 M Potassium bicarbonate (KHCO₃)

-

Ultrapure water

-

This compound standard

-

HPLC system coupled with an electrospray ionization tandem mass spectrometer (ESI-MS/MS)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5 mg of lyophilized and powdered muscle tissue.

-

Add 0.5 M HClO₄ to deproteinize the sample.

-

Vortex for 15 minutes and centrifuge at 5000 x g at 4°C for 3 minutes.

-

Neutralize the supernatant with 2.1 M KHCO₃.

-

Centrifuge at 5000 x g at 4°C for 3 minutes to precipitate potassium perchlorate.

-

Collect the supernatant for analysis.

-

-

Chromatographic and Mass Spectrometric Analysis:

-

Inject the prepared sample into the HPLC-ESI-MS/MS system.

-

Separate this compound from other components using a suitable column (e.g., a reverse-phase C18 column).

-

Detect and quantify this compound using mass spectrometry in positive ion mode, monitoring for the specific precursor and product ion transitions for this compound.

-

Quantify the this compound concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of this compound standard.

-

In Vitro Determination of this compound's pH Buffering Capacity

This protocol describes a titration method to determine the buffering capacity of an this compound solution.

Objective: To quantify the pH buffering capacity of this compound in a controlled in vitro setting.

Materials:

-

This compound powder

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

Calibrated pH meter

-

Stir plate and stir bar

-

Burette

Procedure:

-

Solution Preparation:

-

Prepare a solution of this compound of known concentration (e.g., 10 mM) in deionized water.

-

-

Titration:

-

Place a known volume of the this compound solution in a beaker with a stir bar.

-

Measure the initial pH of the solution.

-

Slowly titrate the solution with 0.1 M HCl, recording the pH after each addition of a small, known volume of acid.

-

Continue the titration until the pH has dropped significantly (e.g., to pH 4.0).

-

Repeat the titration with 0.1 M NaOH, starting from the initial pH and titrating to a higher pH (e.g., pH 10.0).

-

-

Data Analysis:

-

Plot the pH versus the moles of H⁺ added or removed.

-

The buffering capacity (β) can be calculated as the amount of acid or base required to produce a one-unit change in pH. The region of maximal buffering capacity will be around the pKa of this compound (7.04).

-

Conclusion

This compound plays a significant role as an intracellular pH buffer, particularly in tissues subjected to high metabolic stress such as skeletal muscle. Its pKa of 7.04 makes it an effective buffer in the physiological pH range. The concentration of this compound is highly variable depending on species and muscle fiber type, suggesting a specialized role in animals with high anaerobic exercise capacity. The provided experimental protocols offer a framework for researchers to quantify this compound and assess its buffering capacity, contributing to a deeper understanding of its physiological importance and potential therapeutic applications. Further research is warranted to fully elucidate the relative contribution of this compound to total muscle buffering in different species and under various physiological and pathological conditions.

References

- 1. This compound, Balenine, and Ergothioneine: Impact of Histidine-Containing Compounds on Exercise Performance—A Narrative Review [mdpi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Carnosine and this compound ingestion enhances contribution of nonbicarbonate buffering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Free amino acids in muscle: effect of muscle fiber population and denervation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound is expressed in human cardiac and skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular basis for histidine N1 position-specific methylation by CARNMT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CARNMT1 [collab.its.virginia.edu]

An In-depth Technical Guide to the Antioxidant Properties of Anserine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring histidine-containing dipeptide predominantly found in the skeletal muscle and brain of vertebrates.[1] Possessing significant antioxidant properties, this compound contributes to cellular defense against oxidative stress through a variety of mechanisms. This technical guide provides a comprehensive overview of the antioxidant activities of this compound, including its capacity for direct radical scavenging, metal ion chelation, and inhibition of lipid peroxidation. Furthermore, this document details this compound's role in modulating intracellular antioxidant signaling pathways, specifically the Keap1-Nrf2 pathway, and its influence on the activity of key antioxidant enzymes. Detailed experimental protocols for assessing these antioxidant properties are provided, along with a compilation of available quantitative data to facilitate comparative analysis.

Core Antioxidant Mechanisms of this compound

This compound exerts its antioxidant effects through a multi-faceted approach, which includes both direct interaction with reactive oxygen species (ROS) and indirect modulation of cellular antioxidant systems.

Direct Radical Scavenging

This compound has been demonstrated to be an effective scavenger of various free radicals, a property attributed to its imidazole ring.[2] It shows notable activity against highly reactive species such as hydroxyl radicals (•OH) and peroxyl radicals (ROO•).[3] The peptide linkage in this compound is also believed to contribute to its radical scavenging capabilities.[4]

-

Hydroxyl Radical (•OH) Scavenging : this compound is a potent scavenger of the highly damaging hydroxyl radical.[3]

-

Peroxyl Radical (ROO•) Trapping : Studies have shown that this compound possesses peroxyl radical-trapping ability, which is crucial in inhibiting lipid peroxidation chain reactions.[3][5]

-

DPPH Radical Scavenging : this compound has been shown to scavenge the stable free radical α,α-diphenyl-β-picrylhydrazyl (DPPH), indicating its capacity to donate a hydrogen atom or an electron to neutralize free radicals.[2]

Metal Ion Chelation

Transition metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), can catalyze the formation of ROS through Fenton-like reactions.[1] this compound can chelate these metal ions, thereby preventing them from participating in these pro-oxidant processes.[1][2] This chelating ability is a key aspect of its overall antioxidant mechanism. The imidazole ring of the histidine moiety is implicated in this metal-binding capacity.[2]

Inhibition of Lipid Peroxidation

Lipid peroxidation is a detrimental process that damages cellular membranes. This compound has been shown to inhibit lipid peroxidation, a protective effect that is likely a combination of its radical scavenging and metal chelating properties.[2][4] By neutralizing radicals that initiate and propagate lipid peroxidation and by sequestering metal ions that catalyze these reactions, this compound helps to maintain membrane integrity.

Modulation of Endogenous Antioxidant Systems

Beyond its direct antioxidant actions, this compound can also influence the body's innate antioxidant defense mechanisms.

Influence on Antioxidant Enzyme Activity

This compound has been observed to modulate the activity of key antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT). In a human study, this compound supplementation was found to increase SOD activity by 50% and preserve CAT activity following exercise-induced oxidative stress.[1]

-

Superoxide Dismutase (SOD) : This enzyme catalyzes the dismutation of the superoxide radical (O₂•⁻) into molecular oxygen and hydrogen peroxide. This compound supplementation has been shown to significantly increase SOD activity.[1]

-

Catalase (CAT) : Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. This compound helps in preserving its activity under conditions of oxidative stress.[1]

-

Glutathione Peroxidase (GPx) : While direct quantitative data on this compound's effect on GPx is limited, its overall impact on cellular redox status suggests a potential modulatory role.

Activation of the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical signaling cascade that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. These genes include those encoding for antioxidant enzymes like SOD, CAT, and components of the glutathione system. This compound is suggested to activate this pathway, thereby upregulating the endogenous antioxidant response.

Quantitative Data on Antioxidant Activity

The following tables summarize the available quantitative data on the antioxidant properties of this compound.

Table 1: Radical Scavenging Activity and Reducing Power of this compound

| Assay | Concentration | Activity/Result | Reference |

| DPPH Radical Scavenging | 2.5 mM | 7.1% scavenging | [2] |

| DPPH Radical Scavenging | 5.0 mM | 12.3% scavenging | [2] |

| DPPH Radical Scavenging | 10.0 mM | 19.8% scavenging | [2] |

| DPPH Radical Scavenging | 20.0 mM | 27.2% scavenging | [2] |

| DPPH Radical Scavenging | 40.0 mM | 33.9% scavenging | [2] |

| Reducing Power (Abs at 700nm) | 2.5 mM | 0.13 | [2] |

| Reducing Power (Abs at 700nm) | 5.0 mM | 0.22 | [2] |

| Reducing Power (Abs at 700nm) | 10.0 mM | 0.40 | [2] |

| Reducing Power (Abs at 700nm) | 20.0 mM | 0.65 | [2] |

| Reducing Power (Abs at 700nm) | 40.0 mM | 0.90 | [2] |

Table 2: Metal Chelation and Lipid Peroxidation Inhibition by this compound

| Assay | Concentration | Activity/Result | Reference |

| Cu²⁺ Chelating Ability | 2.5 mM | 19.5% chelation | [2] |

| Cu²⁺ Chelating Ability | 5.0 mM | 32.7% chelation | [2] |

| Cu²⁺ Chelating Ability | 10.0 mM | 50.5% chelation | [2] |

| Cu²⁺ Chelating Ability | 20.0 mM | 68.9% chelation | [2] |

| Cu²⁺ Chelating Ability | 40.0 mM | 80.2% chelation | [2] |

| Inhibition of Linoleic Acid Autoxidation | 10.0 mM | Relative antioxidant activity of 1.78 (vs control) | [2] |

Table 3: In Vivo Effects of this compound on Antioxidant Enzyme Activity

| Enzyme | Dosage | Change in Activity | Study Population | Reference |

| Superoxide Dismutase (SOD) | 15 mg/kg body weight (low dose) | ~50% increase | Healthy men | [1] |

| Superoxide Dismutase (SOD) | 30 mg/kg body weight (high dose) | ~50% increase | Healthy men | [1] |

| Catalase (CAT) | 15 mg/kg & 30 mg/kg body weight | Activity preserved (no significant change) | Healthy men | [1] |

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments cited in the assessment of this compound's antioxidant properties.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or buffer).

-

Prepare a 0.1 mM solution of DPPH in ethanol.

-

-

Assay Procedure:

-

In a test tube or microplate well, add a defined volume of the this compound solution at various concentrations.

-

Add an equal volume of the DPPH solution to initiate the reaction.

-

A control is prepared with the solvent in place of the this compound solution.

-

The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

Metal Chelating Assay (Fe²⁺)

Principle: This assay measures the ability of a compound to chelate ferrous ions (Fe²⁺). In the absence of a chelating agent, Fe²⁺ forms a colored complex with ferrozine. The presence of a chelating agent, like this compound, disrupts the formation of this complex, leading to a decrease in color intensity, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in deionized water.

-

Prepare a 2 mM solution of FeCl₂.

-

Prepare a 5 mM solution of ferrozine.

-

-

Assay Procedure:

-

Add a defined volume of the this compound solution at various concentrations to a test tube.

-

Add the FeCl₂ solution and mix.

-

Initiate the reaction by adding the ferrozine solution.

-

The mixture is shaken and incubated at room temperature for 10 minutes.

-

-

Measurement and Calculation:

-

The absorbance of the solutions is measured at 562 nm.

-

The percentage of Fe²⁺ chelating activity is calculated using the formula: % Chelation = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without this compound) and A_sample is the absorbance of the sample.

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

Principle: This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct, which is measured spectrophotometrically.

Protocol:

-

Sample Preparation (e.g., tissue homogenate):

-

Homogenize the tissue sample in a suitable buffer (e.g., RIPA buffer).

-

Centrifuge the homogenate to obtain a clear supernatant.

-

-

Assay Procedure:

-

To a defined volume of the sample supernatant, add an equal volume of TBA reagent (containing thiobarbituric acid in an acidic solution).

-

The mixture is heated in a boiling water bath for a specified time (e.g., 15-60 minutes) to facilitate the reaction.

-

After heating, the samples are cooled on ice.

-

Centrifuge the samples to pellet any precipitate.

-

-

Measurement and Calculation:

-

The absorbance of the supernatant is measured at 532 nm.

-

The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.

-

Antioxidant Enzyme Activity Assays

Principle: These assays measure the activity of specific antioxidant enzymes in a biological sample, typically a tissue homogenate or cell lysate.

Protocol for Superoxide Dismutase (SOD) Activity:

-

Sample Preparation: Homogenize tissue in a cold buffer (e.g., phosphate buffer) and centrifuge to obtain the supernatant.

-

Assay Principle: The assay is often based on the inhibition of a reaction that produces a colored product, where the superoxide radical is a key intermediate. For example, the reduction of nitroblue tetrazolium (NBT) by superoxide generated from a xanthine/xanthine oxidase system.

-

Assay Procedure:

-

The reaction mixture contains the sample, xanthine, NBT, and xanthine oxidase in a suitable buffer.

-

The rate of NBT reduction is monitored spectrophotometrically at a specific wavelength (e.g., 560 nm).

-

SOD in the sample competes for the superoxide radical, thus inhibiting the reduction of NBT.

-

-

Calculation: The SOD activity is calculated based on the degree of inhibition and is often expressed as units of activity per milligram of protein.

Protocol for Catalase (CAT) Activity:

-

Sample Preparation: Similar to the SOD assay, prepare a tissue homogenate supernatant.

-

Assay Principle: This assay directly measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

-

Assay Procedure:

-

The reaction is initiated by adding the sample to a solution of H₂O₂ in a suitable buffer.

-

The decrease in absorbance at 240 nm, which corresponds to the consumption of H₂O₂, is monitored over time.

-

-

Calculation: The catalase activity is calculated from the rate of H₂O₂ decomposition and is expressed as units of activity per milligram of protein.

Conclusion

This compound demonstrates a robust and multifaceted antioxidant profile. Its ability to directly scavenge harmful free radicals, chelate pro-oxidant metal ions, and inhibit lipid peroxidation underscores its role as a significant protective agent against oxidative damage. Furthermore, its capacity to enhance the endogenous antioxidant defense system through the modulation of key enzymes like SOD and potentially through the activation of the Keap1-Nrf2 signaling pathway highlights its potential for therapeutic and nutraceutical applications. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of drug development and nutritional science, facilitating further investigation into the beneficial effects of this compound.

References

- 1. This compound Reverses Exercise-Induced Oxidative Stress and Preserves Cellular Homeostasis in Healthy Men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jfda-online.com [jfda-online.com]

- 3. Antioxidant activity of carnosine, homocarnosine, and this compound present in muscle and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Antioxidant activities of carnosine, this compound, some free amino acids a" by H.-C. Wu, C.-Y. Shiau et al. [jfda-online.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Anserine and Carnosine Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carnosine (β-alanyl-L-histidine) and its methylated derivative, anserine (β-alanyl-Nπ-methyl-L-histidine), are histidine-containing dipeptides (HCDs) abundantly found in the skeletal muscle and brain of vertebrates.[1] These molecules play crucial roles in pH buffering, antioxidant defense, and metal ion chelation.[1] Understanding the intricacies of their biosynthesis is paramount for developing therapeutic strategies targeting muscle function, neuroprotection, and age-related diseases. This technical guide provides a comprehensive overview of the core biosynthetic pathways of carnosine and this compound, detailing the enzymatic reactions, kinetic parameters, and relevant experimental methodologies.

Core Biosynthetic Pathways

The synthesis of carnosine and this compound is a two-step enzymatic process primarily occurring in skeletal muscle and to a lesser extent in other tissues.

Carnosine Biosynthesis

Carnosine is synthesized from its constituent amino acids, β-alanine and L-histidine, in an ATP-dependent reaction catalyzed by carnosine synthase (CARNS1), also known as ATP-grasp domain-containing protein 1 (ATPGD1).[2][3] The availability of β-alanine is the rate-limiting step in this process.[4][5]

The overall reaction is as follows:

β-alanine + L-histidine + ATP → Carnosine + ADP + Pi

Contrary to earlier hypotheses suggesting the formation of AMP and pyrophosphate, studies with purified carnosine synthase have confirmed that the reaction produces ADP and inorganic phosphate, classifying the enzyme as a member of the ATP-grasp family of ligases.[2][3]

This compound Biosynthesis

This compound is synthesized through the methylation of carnosine. This reaction is catalyzed by carnosine N-methyltransferase (CARNMT1), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of the histidine residue in carnosine, forming this compound and S-adenosyl-L-homocysteine (SAH).[6][7]

The reaction is as follows:

Carnosine + S-adenosyl-L-methionine → this compound + S-adenosyl-L-homocysteine

The expression of CARNMT1 is a key determinant of this compound levels in tissues.[6]

Quantitative Data

Enzyme Kinetics

The kinetic properties of carnosine synthase have been characterized for the enzymes from various species.

Table 1: Kinetic Properties of Carnosine Synthase (CARNS1/ATPGD1) [2]

| Substrate | Species | Vmax (nmol/min/mg) | Km (mM) | kcat/Km (s⁻¹M⁻¹) |

| β-alanine | Mouse | 230 ± 20 | 1.1 ± 0.2 | 348 |

| Human | 150 ± 10 | 0.8 ± 0.1 | 313 | |

| Chicken | 180 ± 15 | 1.5 ± 0.3 | 200 | |

| γ-aminobutyrate | Mouse | 15 ± 2 | 1.3 ± 0.3 | 19 |

| Human | 10 ± 1 | 1.0 ± 0.2 | 17 | |

| Chicken | 12 ± 1 | 1.8 ± 0.4 | 11 | |

| L-histidine | Mouse | - | 0.12 ± 0.02 | - |

| Human | - | 0.09 ± 0.01 | - | |

| Chicken | - | 0.15 ± 0.03 | - | |

| ATP | Mouse | - | 0.3 ± 0.05 | - |

| Human | - | 0.2 ± 0.04 | - | |

| Chicken | - | 0.4 ± 0.06 | - |

Note: Data presented as mean ± standard deviation where available.

Kinetic data for carnosine N-methyltransferase is less extensively documented in the provided search results. However, it is noted that carnosine is the only substrate for the enzyme, with no significant activity detected with other structurally related compounds.[7]

Tissue Concentrations

The concentrations of carnosine and this compound vary significantly between species and muscle types.

Table 2: Carnosine and this compound Concentrations in Muscle Tissue

| Species | Tissue | Carnosine (μg/g) | This compound (μmol/kg dry muscle) | Reference |

| Chicken | Breast Muscle | 756.15 - 1186.06 | - | [1] |

| Human | Skeletal Muscle | - | 158.1 ± 68.5 | [6] |

| Human | Cardiac Muscle | - | 10.1 ± 13.4 | [6] |

Supplementation with β-alanine and L-histidine has been shown to increase muscle carnosine concentrations. For example, supplementing chicken feed with 1% β-alanine increased carnosine concentration from 756.15 µg/g to 911.01 µg/g of tissue.[1] Similarly, 0.5% L-histidine supplementation increased carnosine levels from 941.58 µg/g to 1186.06 µg/g of tissue.[1]

Experimental Protocols

Carnosine Synthase Activity Assay

This protocol is adapted from the methodology described for the purification and characterization of chicken carnosine synthase.[2]

Objective: To determine the enzymatic activity of carnosine synthase by measuring the incorporation of a radiolabeled precursor into carnosine.

Materials:

-

Enzyme preparation (e.g., purified enzyme or tissue homogenate)

-

[³H]β-alanine or [¹⁴C]γ-aminobutyric acid

-

L-histidine

-

MgATP

-

HEPES buffer (50 mM, pH 7.5)

-

KCl (10 mM)

-

EGTA (1 mM)

-

MgCl₂ (1 mM)

-

DTT (1 mM)

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Prepare a standard incubation mixture (total volume 0.11 ml) containing:

-

50 mM HEPES, pH 7.5

-

10 mM KCl

-

1 mM EGTA

-

1 mM MgCl₂

-

1 mM DTT

-

3 mM MgATP

-

3 mM L-histidine

-

1 μM [¹H + ³H]β-alanine (approx. 600 x 10³ cpm) or 23.4 μM [¹²C + ¹⁴C]γ-aminobutyric acid (approx. 300 x 10³ cpm)

-

-

Initiate the reaction by adding the enzyme preparation to the incubation mixture.

-

Incubate at 37°C for 20 minutes.

-

Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

-

Separate the radiolabeled dipeptide product from the unreacted radiolabeled substrate using an appropriate method (e.g., ion-exchange chromatography).

-

Quantify the radioactivity of the product using a liquid scintillation counter.

-

Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Quantification of this compound and Carnosine by HPLC-ESI+-MS/MS

This protocol is based on the method used for quantifying this compound and carnosine in human muscle tissues.[6]

Objective: To accurately quantify the concentrations of this compound and carnosine in tissue samples.

Materials:

-

Lyophilized and powdered muscle tissue

-

Perchloric acid (0.5 M)

-

Potassium bicarbonate (2.1 M)

-

Internal standard (e.g., CARd4)

-

HPLC system coupled with an electrospray ionization tandem mass spectrometer (HPLC-ESI+-MS/MS)

Procedure:

-

Deproteinization:

-

Weigh approximately 5 mg of lyophilized and powdered muscle tissue.

-

Add 0.5 M perchloric acid and vortex for 15 minutes.

-

Centrifuge at 5000 x g at 4°C for 3 minutes.

-

-

Neutralization:

-

Transfer the supernatant to a new tube.

-

Add 2.1 M potassium bicarbonate to neutralize the sample.

-

Centrifuge at 5000 x g at 4°C for 3 minutes.

-

-

Analysis:

-

Collect the supernatant for analysis.

-

Add a known concentration of the internal standard.

-

Inject the sample into the HPLC-ESI+-MS/MS system.

-

Separate this compound and carnosine using an appropriate HPLC column and mobile phase gradient.

-

Detect and quantify the analytes using mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Calculate the concentrations of this compound and carnosine based on the peak areas relative to the internal standard.

-

Visualizations

Caption: Biosynthetic pathway of carnosine and this compound.

Caption: Experimental workflow for carnosine synthase activity assay.

Caption: Workflow for this compound and carnosine quantification by HPLC-MS/MS.

Conclusion

The biosynthesis of this compound and carnosine involves a well-defined enzymatic cascade with carnosine synthase and carnosine N-methyltransferase as the key players. The rate-limiting nature of β-alanine availability for carnosine synthesis presents a key regulatory point and a target for nutritional interventions. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the roles of these dipeptides in health and disease and to develop novel therapeutic strategies. Future research should focus on further elucidating the regulatory mechanisms governing the expression and activity of the biosynthetic enzymes and exploring the full therapeutic potential of modulating this compound and carnosine levels in various pathological conditions.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. Molecular Identification of Carnosine Synthase as ATP-grasp Domain-containing Protein 1 (ATPGD1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound is expressed in human cardiac and skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Identification of Carnosine N-Methyltransferase as Chicken Histamine N-Methyltransferase-Like Protein (HNMT-Like) - PMC [pmc.ncbi.nlm.nih.gov]

Anserine as a Metal Ion Chelator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anserine (β-alanyl-3-methyl-L-histidine), a naturally occurring methylated dipeptide found in high concentrations in the skeletal muscle and brain of vertebrates, has garnered significant scientific interest for its multifaceted biological activities.[1] Beyond its well-documented roles as a physiological buffer and antioxidant, this compound exhibits potent metal ion chelating properties. This technical guide provides a comprehensive overview of this compound's function as a metal ion chelator, detailing its mechanism of action, summarizing available quantitative data, and presenting detailed experimental protocols for its characterization. Furthermore, this guide visualizes the key signaling pathways and experimental workflows associated with this compound's metal-chelating activity, offering a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Introduction

Metal ions, such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺/Fe³⁺), are essential for a myriad of physiological processes. However, their dysregulation can lead to cellular damage through the catalysis of reactions that generate reactive oxygen species (ROS), contributing to oxidative stress.[1] Oxidative stress is a key pathological factor in a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] this compound, a derivative of carnosine, demonstrates significant potential in mitigating metal-induced oxidative stress due to its ability to chelate these transition metal ions.[1][2] By forming stable complexes with metal ions, this compound can prevent their participation in detrimental redox reactions, such as the Fenton reaction.[1] Notably, this compound's methylation provides it with greater stability against enzymatic hydrolysis by carnosinase compared to carnosine, prolonging its bioavailability and therapeutic potential.[1]

Mechanism of Metal Ion Chelation

The metal-chelating activity of this compound is primarily attributed to the imidazole ring of its histidine residue.[2] The nitrogen atoms within the imidazole ring possess lone pairs of electrons that can be donated to form coordinate bonds with transition metal ions. This interaction sequesters the metal ion, rendering it less available to participate in redox cycling and the generation of free radicals.[1] Nuclear Magnetic Resonance (NMR) studies on histidine-related compounds have indicated that the chelation of metal ions involves the loss of the C-2 and C-4 peaks of the imidazole ring, confirming the ring's direct involvement in binding.[1]

Quantitative Data on Metal Ion Chelation

While direct quantitative data on the stability constants of this compound with various metal ions are not extensively available in the current literature, studies on the closely related dipeptide, carnosine (β-alanyl-L-histidine), provide valuable insights into the potential binding affinities. The stability constants (log K) for carnosine complexes with several divalent metal ions have been determined, offering a comparative basis for understanding this compound's chelating capabilities. It is important to note that the methylation of the imidazole ring in this compound may influence its binding affinity compared to carnosine.

| Metal Ion | Ligand | Log K₁ | Log K₂ | Method | Reference |

| Cu²⁺ | Carnosine | 7.9 | 5.8 | Potentiometric Titration | [1] |

| Zn²⁺ | Carnosine | 4.0 | - | Potentiometric Titration | [1] |

| Co²⁺ | Carnosine | 2.85 | - | Potentiometric Titration | [1] |

| Ni²⁺ | Carnosine | 4.61 | - | Potentiometric Titration | [1] |

| Mn²⁺ | Carnosine | 4.40 | - | Potentiometric Titration | [1] |

| Cd²⁺ | Carnosine | 3.03 | - | Potentiometric Titration | [1] |

Note: The table above presents stability constants for carnosine, not this compound. This data is provided for comparative purposes due to the limited availability of specific stability constants for this compound.

Experimental Protocols

Determination of Metal Chelation by UV-Vis Spectrophotometry (Job's Plot)

The stoichiometry of the this compound-metal ion complex can be determined using the method of continuous variations, also known as Job's plot. This method involves preparing a series of solutions with varying mole fractions of this compound and the metal ion while keeping the total molar concentration constant. The absorbance of each solution is then measured at the wavelength of maximum absorbance (λmax) of the complex.

Protocol:

-

Preparation of Stock Solutions: Prepare equimolar stock solutions of this compound and the metal salt (e.g., CuSO₄, ZnCl₂, FeCl₃) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Preparation of Mixed Solutions: Prepare a series of solutions by mixing the this compound and metal ion stock solutions in different volume ratios (e.g., 0:10, 1:9, 2:8, ..., 10:0), keeping the total volume constant.

-

Spectrophotometric Measurement: For each solution, record the UV-Vis spectrum to determine the λmax of the complex. Then, measure the absorbance of each solution at this λmax.

-

Data Analysis: Plot the absorbance as a function of the mole fraction of the metal ion. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.

Determination of Binding Affinity by Potentiometric Titration

Potentiometric titration can be used to determine the stability constants of this compound-metal complexes. This technique involves monitoring the pH of a solution containing this compound and a metal ion as a strong base is added.

Protocol:

-

Solution Preparation: Prepare a solution of this compound and a metal salt in a known volume of deionized water with a background electrolyte (e.g., 0.1 M KNO₃) to maintain constant ionic strength.

-

Titration Setup: Calibrate a pH electrode and immerse it in the solution. Use a burette to add a standard solution of a strong base (e.g., 0.1 M NaOH) in small increments.

-

Data Collection: Record the pH of the solution after each addition of the base.

-

Data Analysis: Plot the pH versus the volume of base added. The stability constants can be calculated from the titration curve using appropriate software and considering the protonation constants of this compound.

Assessment of Antioxidant Activity

This method assesses the ability of this compound to inhibit lipid peroxidation.

Protocol:

-

Sample Preparation: Prepare various concentrations of this compound (0.5 to 40 mM) in a phosphate buffer (0.1 M, pH 7.0).

-

Reaction Mixture: In a test tube, mix 0.5 mL of the this compound sample, 1.0 mL of phosphate buffer, and 1.0 mL of 50 mM linoleic acid in ethanol.

-

Incubation: Incubate the tubes in the dark at 60°C to accelerate oxidation.

-

Measurement: At regular intervals, take an aliquot of the reaction mixture and measure the extent of oxidation using a suitable method, such as the ferric thiocyanate method.[1]

This assay measures the ability of this compound to scavenge the stable free radical α,α-diphenyl-β-picrylhydrazyl (DPPH).

Protocol:

-

Sample Preparation: Prepare various concentrations of this compound (0.5 to 40 mM).

-

Reaction Mixture: Mix 1.5 mL of the this compound sample with 1.5 mL of 0.1 mM DPPH in 95% ethanol.

-

Incubation: Shake the mixture and leave it at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm. The scavenging activity is calculated as the percentage of DPPH radical inhibition.[1]

This compound's Role in Cellular Signaling Pathways

The metal-chelating properties of this compound have significant implications for cellular signaling pathways, particularly those related to oxidative stress and cell death.

Inhibition of Metal-Induced Oxidative Stress

By chelating redox-active metal ions like iron and copper, this compound can inhibit the Fenton reaction, a major source of hydroxyl radicals (•OH) in biological systems. This, in turn, can modulate signaling pathways that are sensitive to oxidative stress.

Modulation of Stress-Activated Signaling Pathways

Iron chelation has been shown to activate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. This activation can be mediated by the dissociation of Apoptosis Signal-regulating Kinase 1 (ASK1) from its inhibitor, thioredoxin (Trx). By chelating iron, this compound may influence this pathway, impacting cellular responses to stress, such as apoptosis and inflammation.

References

An In-Depth Technical Guide on the Anti-Glycation Effects of Anserine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anserine (β-alanyl-3-methyl-L-histidine), a naturally occurring histidine-containing dipeptide, has demonstrated significant anti-glycation properties, positioning it as a molecule of interest for mitigating the pathological consequences of advanced glycation end-product (AGE) formation. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound's anti-glycation effects, supported by quantitative data from key in vitro and in vivo studies. Detailed experimental protocols are provided to facilitate the replication and further investigation of these findings. Furthermore, this guide visualizes the implicated signaling pathways, offering a deeper understanding of the molecular interactions modulated by this compound in the context of glycation-induced cellular stress.

Introduction to Glycation and Advanced Glycation End-Products (AGEs)

Glycation is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids. This process, also known as the Maillard reaction, leads to the formation of a heterogeneous group of compounds known as Advanced Glycation End-Products (AGEs). The accumulation of AGEs is a hallmark of aging and is significantly accelerated in conditions of hyperglycemia, such as diabetes mellitus. AGEs contribute to the pathogenesis of various diabetic complications, including nephropathy, retinopathy, and neuropathy, by inducing protein cross-linking, promoting oxidative stress, and triggering inflammatory responses through their interaction with the Receptor for Advanced Glycation End-Products (RAGE).

Mechanisms of this compound's Anti-Glycation Activity

This compound exerts its anti-glycation effects through a multi-pronged approach, targeting different stages of the glycation process.

-

Competitive Glycation: this compound can act as a sacrificial target for glycation, thereby protecting essential proteins from modification by reducing sugars.

-

Transglycation: this compound can react with early glycation products, such as Schiff bases, leading to their decomposition and preventing their conversion into irreversible AGEs.[1]

-

Scavenging of Reactive Carbonyl Species (RCS): this compound is an effective quencher of reactive dicarbonyl compounds like methylglyoxal (MGO), which are potent precursors of AGEs. By trapping these reactive intermediates, this compound inhibits the formation of MGO-derived AGEs.

-

Induction of Cellular Defense Mechanisms: this compound has been shown to upregulate the expression of cytoprotective proteins, including Heat Shock Protein 70 (Hsp70) and Heme Oxygenase-1 (HO-1), which play crucial roles in mitigating cellular stress and damage induced by glycation.[2][3]

Quantitative Data on this compound's Anti-Glycation Efficacy

The following tables summarize the quantitative data from key in vitro and in vivo studies investigating the anti-glycation effects of this compound.

Table 1: In Vitro Inhibition of Methylglyoxal-Induced AGE Formation by this compound [1]

| Parameter Measured | Molar Ratio (this compound:MGO) | % Inhibition |

| AGE Formation | 200:1 | Significant Inhibition (p<0.05) |

| Nε-(carboxyethyl)lysine (CEL) Formation | 1:1 | Significant Inhibition (p<0.05) |

Table 2: In Vivo Effects of this compound in a db/db Mouse Model of Diabetic Nephropathy [2][3]

| Parameter | Treatment Group | Outcome |

| Blood Glucose | This compound (100 mg/kg, i.v., every 48h for 1 week) | ~15.6% reduction compared to untreated db/db mice |

| Proteinuria (Albumin/Creatinine Ratio) | This compound (100 mg/kg, i.v., every 48h for 1 week) | ~50% reduction compared to untreated db/db mice |

| Protein Carbonylation (in HK-2 cells) | This compound (0.1 and 1 mM) with high glucose (25 mM) | Reduced total protein carbonylation |

Detailed Experimental Protocols

In Vitro Glycation Assay (BSA-Fructose Model)

This protocol is designed to assess the ability of this compound to inhibit the formation of fluorescent AGEs in a bovine serum albumin (BSA) and fructose system.

Materials:

-

Bovine Serum Albumin (BSA), Fraction V

-

D-Fructose

-

This compound

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Sodium Azide (NaN3)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a 10 mg/mL solution of BSA in PBS.

-

Prepare a 500 mM solution of D-fructose in PBS.

-

Prepare stock solutions of this compound at various concentrations in PBS.

-

In a 96-well black microplate, combine the following in each well:

-

50 µL of 10 mg/mL BSA solution

-

50 µL of 500 mM fructose solution

-

50 µL of this compound solution (or PBS for control)

-

-

Add sodium azide to a final concentration of 0.02% (w/v) to each well to prevent microbial growth.

-

Seal the plate and incubate at 37°C for 7 days in the dark.

-

After incubation, measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

The percentage inhibition of AGE formation is calculated using the following formula: % Inhibition = [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100

Methylglyoxal (MGO)-Induced Protein Glycation and Inhibition Assay

This protocol evaluates the ability of this compound to scavenge MGO and prevent MGO-induced AGE formation.

Materials:

-

Human Serum Albumin (HSA)

-

Methylglyoxal (MGO)

-

This compound

-

Phosphate Buffered Saline (PBS), pH 7.4

-

ELISA kit for Nε-(carboxyethyl)lysine (CEL)

Procedure:

-

Prepare a solution of HSA in PBS.

-

Prepare a stock solution of MGO in PBS.

-

Prepare stock solutions of this compound at various concentrations to achieve desired molar ratios relative to MGO.

-

Incubate HSA with MGO (e.g., 1:10 molar ratio) in the presence or absence of this compound at 37°C for 24 hours.[1]

-

Quantify the formation of fluorescent AGEs using a fluorescence spectrophotometer (excitation/emission wavelengths specific to the AGEs of interest).

-

Quantify the formation of CEL using a competitive ELISA kit according to the manufacturer's instructions.

Protein Carbonylation Assay in Human Kidney (HK-2) Cells

This protocol measures the effect of this compound on protein carbonylation in a cellular model of glucotoxicity.

Materials:

-

Human Kidney 2 (HK-2) cells

-

Cell culture medium (e.g., DMEM/F12)

-

High glucose medium (e.g., 25 mM D-glucose)

-

This compound

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Trichloroacetic acid (TCA)

-

Guanidine hydrochloride

-

Antibodies against DNP

-

Western blotting reagents and equipment

Procedure:

-

Culture HK-2 cells to ~80% confluency.

-

Treat cells with normal glucose (5.5 mM) or high glucose (25 mM) medium in the presence or absence of this compound (e.g., 0.1 and 1 mM) for 24-48 hours.[3]

-

Lyse the cells and determine the protein concentration of the lysates.

-

Derivatize protein carbonyls by incubating the protein lysates with a solution of DNPH in acid.

-

Precipitate the proteins using TCA.

-

Wash the protein pellet to remove excess DNPH.

-

Resuspend the pellet in guanidine hydrochloride solution.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-DNP antibody to detect carbonylated proteins.

-

Quantify the band intensities to determine the relative levels of protein carbonylation.

Signaling Pathways Modulated by this compound

This compound's anti-glycation effects are, in part, mediated by its ability to modulate key intracellular signaling pathways that govern cellular stress responses.

The Glycation Process and this compound's Primary Interventions

The initial stages of glycation involve the formation of Schiff bases and Amadori products, which can then be converted to highly reactive dicarbonyl compounds like MGO. These reactive species are major precursors of AGEs. This compound can directly intervene in this process by acting as a competitive substrate and by scavenging dicarbonyls.

References

Anserine: A Technical Guide to its Core Cellular Protection Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anserine (β-alanyl-3-methyl-L-histidine), a naturally occurring histidine-containing dipeptide, is emerging as a significant agent in cellular protection. Abundantly found in vertebrate skeletal muscle and brain tissue, its stability against enzymatic degradation by carnosinase confers a longer biological half-life compared to its analogue, carnosine. This technical guide delves into the core mechanisms by which this compound exerts its protective effects at a cellular level. We will explore its potent antioxidant and anti-inflammatory properties, its role in the inhibition of protein glycation, and its modulation of key signaling pathways. This document provides a comprehensive overview of the current scientific understanding of this compound's multifaceted role in maintaining cellular homeostasis, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Introduction

Cellular integrity is constantly challenged by endogenous and exogenous stressors, leading to oxidative stress, inflammation, and the accumulation of damaged macromolecules. These processes are central to the pathogenesis of a wide range of chronic and degenerative diseases. This compound has garnered considerable interest for its potential to counteract these detrimental processes. Its unique chemical structure, featuring a methylated imidazole ring, contributes to its stability and efficacy. This guide will provide an in-depth technical examination of the molecular mechanisms underpinning this compound's protective functions, with a focus on its antioxidant, anti-inflammatory, and anti-glycation activities.

Antioxidant Properties of this compound

This compound's antioxidant capacity is a cornerstone of its cellular protective effects. It employs a multi-pronged approach to mitigate oxidative stress, including direct radical scavenging and the modulation of endogenous antioxidant defense systems.

Direct Radical Scavenging and Metal Ion Chelation

This compound has been shown to directly scavenge reactive oxygen species (ROS), thereby neutralizing these damaging molecules before they can interact with vital cellular components.[1] Furthermore, this compound possesses metal-chelating properties.[2] By binding to transition metal ions like copper (Cu2+), it can prevent their participation in Fenton-like reactions, which are a significant source of hydroxyl radical production.[2]

Modulation of Antioxidant Enzyme Activity

A key aspect of this compound's antioxidant strategy is its ability to enhance the activity of endogenous antioxidant enzymes. Studies have demonstrated that this compound supplementation can significantly increase the activity of superoxide dismutase (SOD) and preserve the activity of catalase (CAT) and glutathione peroxidase (GPx).[3][4]

| Parameter | Treatment Group | Change in Activity | Reference |

| Superoxide Dismutase (SOD) | This compound (Low Dose: 15 mg/kg) | ▲ 50% (p < 0.001) | [3] |

| This compound (High Dose: 30 mg/kg) | ▲ 50% (p < 0.001) | [3] | |

| This compound | ▲ 48.3% (vs. control) | [4] | |

| Catalase (CAT) | This compound | Preserved Activity | [3] |

| This compound | ▲ 73.5% (vs. control) | [4] | |

| Glutathione Peroxidase (GPx) | This compound | ▲ 75% (vs. control) | [4] |

| Glutathione (GSH) | This compound | ▲ 46.7% (vs. control) | [4] |

Table 1: Effect of this compound on Antioxidant Enzyme Activity

Anti-inflammatory Effects of this compound

Chronic inflammation is a driver of many pathological conditions. This compound exhibits potent anti-inflammatory effects by modulating the expression of key inflammatory mediators.

Reduction of Pro-inflammatory Cytokines and Chemokines

Research has shown that this compound can significantly reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[4] Furthermore, supplementation with an this compound/carnosine mixture has been found to decrease the expression of the inflammatory chemokine CCL24.[2]

| Inflammatory Marker | Treatment Group | Reduction (vs. Control) | Reference |

| TNF-α | This compound | ▼ 16.3% | [4] |

| IL-1β | This compound | ▼ 20.6% | [4] |

| IL-6 | This compound | ▼ 15.3% | [4] |

| CCL24 | This compound/Carnosine (3:1) | ▼ Significant Decrease (p < 0.05) | [2] |

| Prostaglandin E2 (PGE2) | This compound | ▼ 24.1% | [4] |

| Matrix Metalloproteinase-3 (MMP-3) | This compound | ▼ 23.8% | [4] |

Table 2: this compound's Effect on Inflammatory Markers

Inhibition of Protein Glycation

Protein glycation, the non-enzymatic reaction between sugars and proteins, leads to the formation of Advanced Glycation End-products (AGEs). AGEs contribute to cellular dysfunction and are implicated in the pathogenesis of diabetes and its complications. This compound has demonstrated a significant ability to inhibit the formation of AGEs. One proposed mechanism is its ability to act as a competitive substrate for glycation, thereby protecting proteins from modification. Another mechanism involves the decomposition of Schiff bases, the initial intermediates in the glycation process.

| Glycation Model | This compound Concentration | Inhibition of AGE Formation | Reference |

| BSA-Methylglyoxal | Not specified | Significant Inhibition | [5] |

Table 3: this compound's Anti-glycation Activity

Modulation of Cellular Signaling Pathways

This compound's protective effects are mediated through its interaction with key intracellular signaling pathways that regulate the cellular response to stress and inflammation.

The Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.

This compound has been shown to activate the Nrf2 pathway. Molecular docking studies suggest that this compound can bind to the Kelch domain of Keap1.[6] This interaction is thought to disrupt the Keap1-Nrf2 complex, leading to Nrf2 stabilization, nuclear translocation, and the subsequent upregulation of downstream targets like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[6]

The NF-κB Inflammatory Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes, including those for TNF-α, IL-1β, and IL-6.

While the precise upstream target of this compound in the NF-κB pathway is still under investigation, its ability to reduce the expression of NF-κB-regulated cytokines strongly suggests an inhibitory role in this pathway.[4] It is hypothesized that this compound may interfere with the phosphorylation and subsequent degradation of IκBα, thereby preventing NF-κB activation.

Endoplasmic Reticulum (ER) Stress Response

The ER is a critical organelle for protein folding and modification. The accumulation of unfolded or misfolded proteins triggers the unfolded protein response (UPR), a set of signaling pathways designed to restore ER homeostasis. The UPR is initiated by three transmembrane sensors: PERK, IRE1, and ATF6. While direct modulation of the UPR by this compound is an area of ongoing research, its ability to mitigate oxidative stress and inflammation, both of which can induce ER stress, suggests a potential indirect role in maintaining ER function.

Experimental Protocols

This section provides an overview of the methodologies used to investigate the cellular protective effects of this compound.

DPPH Radical Scavenging Assay

This assay is used to determine the direct free radical scavenging activity of this compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in methanol or ethanol)

-

This compound solutions of varying concentrations

-

Methanol or ethanol (spectrophotometric grade)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer capable of measuring absorbance at 517 nm

Procedure:

-

Prepare a series of this compound solutions of known concentrations in methanol or ethanol.

-

In a 96-well plate, add a defined volume of each this compound solution to separate wells.

-